molecular formula C18H19N3O4 B2857795 N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 932997-79-0

N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2857795
CAS No.: 932997-79-0
M. Wt: 341.367
InChI Key: KZCZQRDLPZGPFI-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety (a fused benzene ring with two adjacent oxygen atoms in a dioxolane ring) linked via an acetamide group to a hexahydrocinnolin scaffold. The hexahydrocinnolin system (a partially saturated bicyclic structure with two nitrogen atoms) is substituted with a methyl group at position 6 and a ketone at position 2.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-2-4-14-12(6-11)7-18(23)21(20-14)9-17(22)19-13-3-5-15-16(8-13)25-10-24-15/h3,5,7-8,11H,2,4,6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCZQRDLPZGPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared functional groups (e.g., acetamide, heterocyclic cores) but divergent substituents, which influence solubility, stability, and bioactivity.

Structural Analogues with Benzodioxol and Acetamide Groups

  • N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[(4-Cyano-1-Methyl-5,6,7,8-Tetrahydroisoquinolin-3-yl)Sulfanyl]Acetamide (CM962434) Key Differences: Replaces the hexahydrocinnolin with a tetrahydroisoquinoline ring and introduces a cyano group. The sulfur atom in the thioether linkage may enhance metabolic stability compared to the target compound’s hexahydrocinnolin system . Data: Molecular weight 607.8 g/mol (vs. ~415.4 g/mol for the target compound).
  • N-(2H-1,3-Benzodioxol-5-yl)-2-{[3-Oxo-4-(Prop-2-en-1-yl)-8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),5-Trien-5-yl]Sulfanyl}Acetamide Key Differences: Incorporates a sulfur-containing tricyclic system (8-thia-4,6-diazatricyclo) instead of hexahydrocinnolin. The allyl group at position 4 may increase lipophilicity .

Boron-Containing Acetamide Derivatives

  • N-Cyclohexyl-2-Phenyl-2-{N-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl]Acetamido}Acetamide (5b)

    • Key Differences : Features a boron-containing dioxaborolane ring, which is absent in the target compound. The cyclohexyl group and phenyl substituents may enhance membrane permeability .
    • Data : Melting point 91°C, yield 52%, HRMS [M+H]+ 491.3057 .
  • Higher melting point (110°C) and yield (74%) compared to 5b .

Oxadiazole and Indole-Based Acetamides

  • N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides (8a-w) Key Differences: Oxadiazole-thioether linkage replaces the hexahydrocinnolin. The indole moiety may confer serotonin receptor affinity, unlike the target compound’s benzodioxol group . Data: EIMS m/z 189 ([M]+), indicating lower molecular weight than the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound Hexahydrocinnolin 6-Methyl, 3-oxo, benzodioxol N/A N/A ~415.4
CM962434 Tetrahydroisoquinoline 4-Cyano, methyl, thioether N/A N/A 607.8
5b Benzyl-dioxaborolane Cyclohexyl, phenyl 91 52 490.3
5c 4-Fluoro-benzyl-dioxaborolane Cyclohexyl, phenyl, fluorine 110 74 508.3
2-{[5-(Indol-3-ylMethyl)Oxadiazol-2-yl]Sulfanyl}Acetamide Oxadiazole Indol-3-yl, thioether N/A N/A ~300

Key Research Findings

  • Role of Sulfur: Sulfur-containing analogs (e.g., CM962434, compound) show increased metabolic resistance compared to oxygen-based systems, though the target compound’s hexahydrocinnolin may offer superior conformational flexibility .
  • Benzodioxol vs. Indole : The benzodioxol group in the target compound likely improves blood-brain barrier penetration relative to indole-based acetamides, which may target peripheral receptors .

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